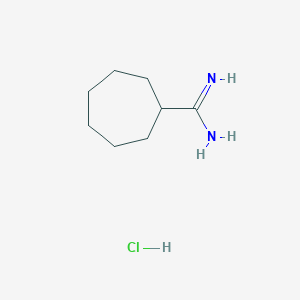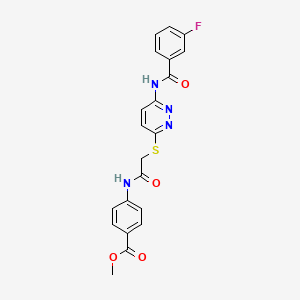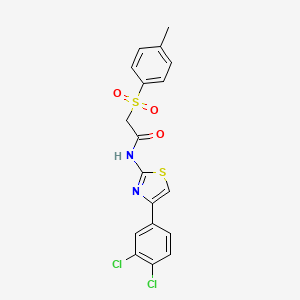
N-(1-cyanocyclopropyl)cycloheptanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclopropyl)cycloheptanecarboxamide, also known as CPP-115, is a compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of the neurotransmitter GABA in the brain.
Scientific Research Applications
N-(1-cyanocyclopropyl)cycloheptanecarboxamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders such as epilepsy, anxiety, depression, and addiction. It has been shown to increase GABA levels in the brain, leading to anxiolytic, anticonvulsant, and antidepressant effects. N-(1-cyanocyclopropyl)cycloheptanecarboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopropyl)cycloheptanecarboxamide involves the inhibition of GABA transaminase, which leads to an increase in the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. By increasing GABA levels, N-(1-cyanocyclopropyl)cycloheptanecarboxamide can reduce neuronal excitability and promote relaxation and calmness.
Biochemical and Physiological Effects
N-(1-cyanocyclopropyl)cycloheptanecarboxamide has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. It has been shown to increase GABA levels in the brain, reduce neuronal excitability, and promote relaxation and calmness. N-(1-cyanocyclopropyl)cycloheptanecarboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-cyanocyclopropyl)cycloheptanecarboxamide is its high potency and selectivity for GABA transaminase inhibition. This makes it a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. However, N-(1-cyanocyclopropyl)cycloheptanecarboxamide has some limitations for lab experiments, including its high cost and limited availability. In addition, N-(1-cyanocyclopropyl)cycloheptanecarboxamide has a relatively short half-life in vivo, which can make it difficult to achieve sustained effects.
Future Directions
There are several future directions for research on N-(1-cyanocyclopropyl)cycloheptanecarboxamide. One area of interest is the development of novel analogs with improved pharmacokinetic properties and selectivity for GABA transaminase inhibition. Another area of interest is the investigation of the potential therapeutic applications of N-(1-cyanocyclopropyl)cycloheptanecarboxamide in various neurological and psychiatric disorders. Finally, there is a need for further research on the long-term effects of N-(1-cyanocyclopropyl)cycloheptanecarboxamide on brain function and behavior.
Synthesis Methods
N-(1-cyanocyclopropyl)cycloheptanecarboxamide can be synthesized using a variety of methods, but the most commonly used method involves the reaction of cycloheptanone with malononitrile in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with cyclopropylamine to yield N-(1-cyanocyclopropyl)cycloheptanecarboxamide. The purity and yield of N-(1-cyanocyclopropyl)cycloheptanecarboxamide can be improved by using different purification techniques such as recrystallization and chromatography.
properties
IUPAC Name |
N-(1-cyanocyclopropyl)cycloheptanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-9-12(7-8-12)14-11(15)10-5-3-1-2-4-6-10/h10H,1-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STROWUFBQXIAEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(=O)NC2(CC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopropyl)cycloheptanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one](/img/structure/B2428112.png)
![(Z)-2-(benzo[d]oxazol-2-yl)-3-(furan-2-yl)-1-(4-((E)-prop-1-en-1-yloxy)phenyl)prop-2-en-1-one](/img/structure/B2428114.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide](/img/structure/B2428115.png)
![Ethyl 1-((4-ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2428117.png)
![7-Oxa-1-azaspiro[4.4]nonane-1-carboxamide](/img/structure/B2428120.png)

![2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)acetonitrile](/img/structure/B2428122.png)



![ethyl 1-(4-chlorophenyl)-4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2428127.png)
![Benzyl 6-[(benzylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate](/img/structure/B2428130.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide](/img/structure/B2428132.png)
